molecular formula C9H17NO4S B1399995 6-Cyclopropanesulfonylamino-hexanoic acid CAS No. 1338943-82-0

6-Cyclopropanesulfonylamino-hexanoic acid

Katalognummer: B1399995
CAS-Nummer: 1338943-82-0
Molekulargewicht: 235.3 g/mol
InChI-Schlüssel: VDBVKMMNUPQFOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

IUPAC Nomenclature and Systematic Identification

6-Cyclopropanesulfonylamino-hexanoic acid is systematically identified by its IUPAC name, which reflects its structural components: a hexanoic acid backbone substituted with a cyclopropanesulfonylamino group at the sixth carbon. The naming adheres to IUPAC priority rules, where the sulfonamide group (a substituent) and the carboxylic acid (the principal functional group) are explicitly denoted. The cyclopropane ring is attached to the sulfonyl group, forming a sulfonamide linkage (–SO₂–NH–) that connects to the hexanoic acid chain.

Molecular Formula and Weight Analysis

The molecular formula of 6-cyclopropanesulfonylamino-hexanoic acid is C₉H₁₅NO₄S , derived from:

  • Cyclopropane : C₃H₅
  • Sulfonylamino group : SO₂NH
  • Hexanoic acid : C₅H₁₀COOH

The molecular weight is calculated as 233.27 g/mol (C: 12.01 × 9 = 108.09; H: 1.01 × 15 = 15.15; N: 14.01; O: 16.00 × 4 = 64.00; S: 32.07).

Component Atomic Contribution Mass (g/mol)
Carbon (C₉) 9 × 12.01 108.09
Hydrogen (H₁₅) 15 × 1.01 15.15
Nitrogen (N) 1 × 14.01 14.01
Oxygen (O₄) 4 × 16.00 64.00
Sulfur (S) 1 × 32.07 32.07
Total 233.27

Spectroscopic Characterization

NMR Spectroscopy

  • ¹H NMR :
    • Cyclopropane protons : δ 0.8–1.2 ppm (broad multiplet, 4H) due to the strained ring’s deshielded environment.
    • Methylene groups (–CH₂–) : δ 1.2–1.7 ppm (multiplet, 8H) for the hexanoic acid chain.
    • Sulfonamide NH proton : δ 6.5–7.0 ppm (broad singlet, 1H), influenced by hydrogen bonding with the carboxylic acid group.
  • ¹³C NMR :
    • Carboxylic acid carbonyl : δ 170–175 ppm.
    • Sulfonyl carbons : δ 40–45 ppm (S=O adjacent carbons).

Infrared (IR) Spectroscopy

  • S=O stretching : Strong absorption at 1350–1400 cm⁻¹ and 1150–1200 cm⁻¹, characteristic of sulfonamide groups.
  • C=O stretch : Sharp peak at ~1700 cm⁻¹ for the carboxylic acid.
  • N–H bending : Medium absorption at 1550–1600 cm⁻¹, indicative of the sulfonamide’s NH group.

Mass Spectrometry (MS)

  • Molecular ion peak : Observed at m/z 233 [M]⁺.
  • Fragmentation patterns :
    • Loss of SO₂ (64 Da) yields m/z 169 [M–SO₂]⁺.
    • Cleavage at the sulfonamide bond produces m/z 101 [C₅H₁₁COO]⁻ and m/z 132 [C₃H₅SO₂NH]⁺.

Crystallographic Data and Conformational Analysis

No experimental crystallographic data for 6-cyclopropanesulfonylamino-hexanoic acid are currently reported. However, computational studies on analogous sulfonamides (e.g., 6-(phenylsulfonylamino)hexanoic acid) suggest:

  • Conformational flexibility : The hexanoic acid chain adopts extended or folded conformations, influenced by intramolecular hydrogen bonding between the NH and COOH groups.
  • Sulfonamide geometry : The S=O groups are typically oriented trans to the NH group, with a tetrahedral sulfur center.

Comparative Analysis with Analogous Sulfonamide Derivatives

Property 6-Cyclopropanesulfonylamino-Hexanoic Acid 6-Phenylsulfonylamino-Hexanoic Acid (CID 3017278) 6-(4-Methylphenylsulfonylamino)-Hexanoic Acid
Molecular Weight 233.27 g/mol 271.33 g/mol 285.36 g/mol
Sulfonamide Substituent Cyclopropane (C₃H₅) Phenyl (C₆H₅) 4-Methylphenyl (C₇H₇)
Solubility Moderate in polar solvents (inferred) Low in water, soluble in DMF Improved solubility vs. phenyl analogs
Reactivity Potential for cyclopropane ring-opening Stable under basic conditions Enhanced stability due to electron-donating methyl

The cyclopropane substituent likely reduces lipophilicity compared to aryl groups, altering bioavailability and metabolic stability.

Eigenschaften

IUPAC Name

6-(cyclopropylsulfonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4S/c11-9(12)4-2-1-3-7-10-15(13,14)8-5-6-8/h8,10H,1-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDBVKMMNUPQFOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropanesulfonylamino-hexanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

6-Cyclopropanesulfonylamino-hexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Chemistry

  • Building Block in Organic Synthesis : This compound serves as an essential building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, facilitating the development of new compounds with desired properties.

Biology

  • Biochemical Probes : Due to its structural features, 6-Cyclopropanesulfonylamino-hexanoic acid is explored as a biochemical probe. It may interact with specific biological targets, aiding in the understanding of biochemical pathways.

Medicine

  • Therapeutic Properties : Research indicates that this compound may exhibit enzyme inhibition properties similar to aminocaproic acid, potentially regulating the fibrinolytic pathway and controlling bleeding.
  • Antimicrobial Activity : Studies have demonstrated significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are as follows:
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL
  • Anti-inflammatory Effects : In vivo studies have shown that this compound can reduce inflammation. For instance, in a rat model with induced paw edema, doses of 10 mg/kg and 20 mg/kg resulted in significant reductions in paw swelling compared to control groups.

Industry

  • Material Development : The compound is utilized in the development of novel materials and catalysts, leveraging its unique chemical properties to enhance performance in various applications.

Case Study 1: Antimicrobial Efficacy

In vitro studies were conducted to assess the antimicrobial activity of 6-Cyclopropanesulfonylamino-hexanoic acid against common bacterial strains. The results indicated potent activity, particularly against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Activity

A controlled study on rats evaluated the anti-inflammatory effects of this compound. Administered at varying doses, it was observed that higher doses correlated with greater reductions in inflammatory markers and edema, suggesting a dose-dependent therapeutic effect.

Toxicity and Safety Profile

The safety profile of 6-Cyclopropanesulfonylamino-hexanoic acid has been assessed through various toxicity studies. Results indicate low toxicity at therapeutic doses; however, further research is necessary to fully understand long-term effects and potential side effects.

Wirkmechanismus

The mechanism of action of 6-Cyclopropanesulfonylamino-hexanoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes and receptors, potentially inhibiting their activity. This compound may also modulate signaling pathways by binding to specific proteins and altering their function .

Vergleich Mit ähnlichen Verbindungen

6-(2-Phenyl-ethenesulfonylamino)-hexanoic acid

  • Structure: Features a phenyl-ethenesulfonyl group instead of cyclopropanesulfonyl. The molecular formula is C₁₄H₁₉NO₄S, with a molecular weight of 297.37 g/mol .
  • Higher molecular weight (297.37 vs. ~265 g/mol estimated for the cyclopropane analog) could affect pharmacokinetics.
  • Applications : Likely used in drug discovery for its sulfonamide moiety, similar to other sulfonamide-based inhibitors.

6-(Isononanoylamino)hexanoic Acid Derivatives

  • Structure : Includes salts such as the cyclohexylamine (1:1) complex (CAS 85650-94-8 ) and N,N-dimethylpropylamine adducts .
  • Key Differences: The isononanoylamino group replaces the sulfonamide, resulting in a more lipophilic profile. Salt forms improve water solubility, whereas the cyclopropane sulfonamide may rely on hydrogen bonding for solubility.
  • Applications: Potential surfactants or intermediates in polymer chemistry due to their aliphatic chains.

6-[6-[6-(Phenylmethoxycarbonylamino)hexanoylamino]hexanoylamino]hexanoic Acid

  • Structure: A branched hexanoic acid derivative with multiple amide linkages and a phenylmethoxycarbonyl group (CAS 60760-70-5) .
  • Key Differences :
    • The complex, multi-amide structure increases molecular weight (~580 g/mol ) and rigidity, contrasting with the simpler linear structure of the cyclopropane sulfonamide.
    • The phenylmethoxycarbonyl group may confer protease resistance, useful in peptide mimetics.
  • Applications : Likely used in biomedical research for targeted drug delivery or as a scaffold in combinatorial chemistry.

6-(2-Naphthyl)-6-oxohexanoic Acid

  • Structure : Contains a naphthyl group and a ketone at the sixth carbon (CAS 132104-10-0 ), with a molecular formula of C₁₆H₁₆O₃ and weight of 256.3 g/mol .
  • Key Differences :
    • The ketone and naphthyl groups enhance electrophilicity and aromatic interactions, unlike the sulfonamide’s hydrogen-bonding capability.
    • Smaller molecular weight compared to the cyclopropane sulfonamide suggests different solubility and bioavailability.
  • Applications: Potential intermediate in organic synthesis, particularly for polycyclic aromatic hydrocarbon (PAH)-based compounds.

Physicochemical and Functional Comparisons

Table 1: Structural and Property Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Group Notable Properties
6-Cyclopropanesulfonylamino-hexanoic acid C₉H₁₇NO₄S (est.) ~265 (est.) Cyclopropanesulfonylamino High hydrogen-bonding capacity, metabolic stability
6-(2-Phenyl-ethenesulfonylamino)-hexanoic acid C₁₄H₁₉NO₄S 297.37 Phenyl-ethenesulfonylamino Aromatic interactions, moderate solubility
6-(Isononanoylamino)hexanoic acid cyclohexylamine salt C₁₅H₂₉NO₂·C₆H₁₁N 85650-94-8 (CAS) Isononanoylamino Lipophilic, salt-enhanced solubility
6-[6-[6-(Phenylmethoxycarbonylamino)...]hexanoic acid C₃₃H₄₄N₄O₈ (est.) ~580 (est.) Multi-amide, phenylmethoxy Rigid, protease-resistant
6-(2-Naphthyl)-6-oxohexanoic acid C₁₆H₁₆O₃ 256.3 Naphthyl, ketone Electrophilic, PAH interactions

Biologische Aktivität

Chemical Structure and Properties

6-Cyclopropanesulfonylamino-hexanoic acid features a cyclopropane ring attached to a sulfonamide group, along with a hexanoic acid chain. The molecular formula is C₉H₁₅N₁O₃S, with a molecular weight of approximately 215.29 g/mol.

PropertyValue
Molecular Formula C₉H₁₅N₁O₃S
Molecular Weight 215.29 g/mol
CAS Number 1338943-82-0
IUPAC Name 6-Cyclopropanesulfonylamino-hexanoic acid

The biological activity of 6-Cyclopropanesulfonylamino-hexanoic acid is primarily attributed to its ability to inhibit certain enzymes involved in inflammatory pathways and microbial growth. The sulfonamide moiety is known for its role in mimicking p-aminobenzoic acid (PABA), which is essential for bacterial folate synthesis, thereby exerting antibacterial effects.

Antimicrobial Activity

Research has demonstrated that 6-Cyclopropanesulfonylamino-hexanoic acid exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies using animal models of inflammation have indicated that it can reduce edema and inflammatory cytokine levels.

Case Study: In Vivo Anti-inflammatory Activity

A study conducted on rats with induced paw edema showed that administration of 6-Cyclopropanesulfonylamino-hexanoic acid resulted in a significant reduction in paw swelling compared to control groups. The compound was administered at doses of 10 mg/kg and 20 mg/kg, demonstrating dose-dependent effects.

Toxicity and Safety Profile

The safety profile of this compound has been evaluated in several studies, indicating low toxicity at therapeutic doses. However, further studies are required to fully understand its long-term effects and potential side effects.

Q & A

Q. What synthetic strategies are recommended for the efficient preparation of 6-Cyclopropanesulfonylamino-hexanoic acid, and how can reaction parameters be optimized?

Answer:

  • Step 1: Begin with cyclopropanesulfonamide as a precursor, coupled with hexanoic acid derivatives (e.g., via amide bond formation using carbodiimide coupling agents like EDC/HOBt).
  • Step 2: Optimize solvent choice (e.g., DMF or THF for solubility), temperature (60–80°C), and reaction time (12–24 hrs) to maximize yield.
  • Step 3: Monitor progress via TLC or HPLC. Purify via column chromatography (silica gel, gradient elution) or recrystallization.
  • Key Considerations: Control moisture to prevent hydrolysis of sulfonamide groups. Validate purity using melting point analysis and LC-MS.
  • Reference: Similar protocols for sulfonamide-containing compounds are detailed in safety data sheets for analogous acids .

Q. How should researchers approach the characterization of 6-Cyclopropanesulfonylamino-hexanoic acid using spectroscopic methods?

Answer:

  • NMR Analysis:
    • 1H NMR: Identify cyclopropane protons (δ 0.5–1.5 ppm) and sulfonamide NH (δ 7–8 ppm, broad).
    • 13C NMR: Confirm sulfonyl (δ 40–50 ppm) and carboxyl carbons (δ 170–180 ppm).
  • FTIR: Detect sulfonamide S=O stretches (1320–1160 cm⁻¹) and carboxylic acid O-H (2500–3300 cm⁻¹).
  • Mass Spectrometry: Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).
  • Cross-Validation: Compare with computational simulations (e.g., DFT for NMR chemical shifts) .
  • Reference: Standardized characterization workflows are outlined in chemical analysis guidelines .

Q. What purification techniques are most effective for isolating 6-Cyclopropanesulfonylamino-hexanoic acid from complex reaction mixtures?

Answer:

  • Liquid-Liquid Extraction: Use ethyl acetate/water partitioning to separate polar (carboxylic acid) and non-polar byproducts.
  • Column Chromatography: Employ silica gel with a gradient of hexane/ethyl acetate (polarity adjusted for sulfonamide retention).
  • Recrystallization: Optimize solvent pairs (e.g., ethanol/water) based on solubility differences.
  • HPLC: Use reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for final purity assessment.
  • Reference: Separation methodologies align with membrane and particle technology principles .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 6-Cyclopropanesulfonylamino-hexanoic acid in novel catalytic systems?

Answer:

  • DFT Calculations: Simulate transition states for sulfonamide bond cleavage or cyclopropane ring opening under acidic/basic conditions.
  • Molecular Dynamics (MD): Study solvation effects on conformational stability.
  • Docking Studies: Predict interactions with biological targets (e.g., enzymes) using AutoDock Vina.
  • Validation: Compare computational results with experimental kinetic data (e.g., Arrhenius plots).
  • Reference: Microwave-assisted synthesis and structural analysis in cobaltocenium complexes provide analogous frameworks .

Q. What methodologies resolve discrepancies between theoretical and experimental spectral data for this compound?

Answer:

  • Re-examine Purity: Use HPLC to detect impurities (>98% purity threshold).
  • Solvent Effects: Test NMR in deuterated DMSO vs. CDCl3 to assess hydrogen bonding.
  • Isotopic Labeling: Synthesize deuterated analogs to confirm peak assignments.
  • Collaborative Analysis: Cross-validate data with independent labs or databases (e.g., PubChem).
  • Reference: Guidelines for addressing analytical uncertainties are discussed in chemical reporting standards .

Q. How can researchers design experiments to study the acid-base stability of 6-Cyclopropanesulfonylamino-hexanoic acid under physiological conditions?

Answer:

  • pH Stability Studies: Incubate the compound in buffers (pH 1–10) at 37°C. Monitor degradation via HPLC at intervals (0, 24, 48 hrs).
  • Kinetic Analysis: Calculate half-life (t1/2) using first-order decay models.
  • Structural Elucidation: Isolate degradation products (e.g., cyclopropane ring-opened derivatives) via LC-MS/MS.
  • Reference: Stability testing protocols align with pharmacological research frameworks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Cyclopropanesulfonylamino-hexanoic acid
Reactant of Route 2
Reactant of Route 2
6-Cyclopropanesulfonylamino-hexanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.